N-4-pyridinyl-1H-benzimidazole-6-carboxamide
Overview
Description
“N-4-pyridinyl-1H-benzimidazole-6-carboxamide” is a chemical compound with the molecular formula C13H9N3O2 . It is a derivative of benzimidazole, a type of organic compound that is part of many pharmaceuticals and bioactive compounds .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including “this compound”, often involves the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides . Another method involves the condensation of 2,3-diaminobenzamide and aldehydes under visible light irradiation at ambient temperature .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzimidazole core, which is a bicyclic compound made up of a benzene ring fused to an imidazole ring .Chemical Reactions Analysis
Benzimidazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with pyrazole-3-carboxylic acids to form novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives . They can also react with 2,3-diaminobenzamide and aldehydes to form 2-substituted-1H-4-carboxamide benzimidazole .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 239.23 . It is a solid at room temperature and is sealed in dry conditions for storage . The compound’s InChI code is 1S/C13H9N3O2/c17-13(18)9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-7H, (H,15,16) (H,17,18) .Mechanism of Action
While the specific mechanism of action for “N-4-pyridinyl-1H-benzimidazole-6-carboxamide” is not mentioned in the search results, benzimidazole derivatives are known to exhibit a wide range of biological activities. For example, they have been found to have anticancer properties, with the linker group and substitution at N-1, C-2, C-5, and C-6 positions contributing to this activity .
Safety and Hazards
The safety information available for “N-4-pyridinyl-1H-benzimidazole-6-carboxamide” indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
The future directions for “N-4-pyridinyl-1H-benzimidazole-6-carboxamide” and similar compounds could involve further exploration of their anticancer properties . Given their wide range of biological activities, these compounds could potentially be developed into novel therapeutic agents for various diseases .
Properties
IUPAC Name |
N-pyridin-4-yl-3H-benzimidazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-13(17-10-3-5-14-6-4-10)9-1-2-11-12(7-9)16-8-15-11/h1-8H,(H,15,16)(H,14,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTSOKKQQHBTHGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=CC=NC=C3)NC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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